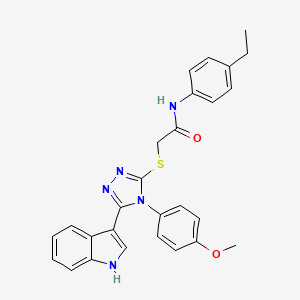

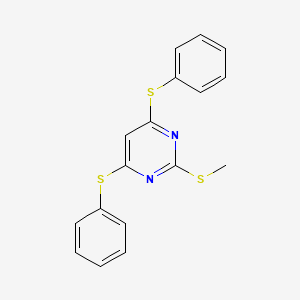

2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic structure in naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, and uric acids . Pyrimidine derivatives have been found to have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized from α-methyl or α-methylene ketones via a palladium-catalyzed reaction .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Research on dissymmetric compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties reveals unusual molecular conformations due to intramolecular interactions. These studies help understand the structural dynamics that influence the chemical behavior of pyrimidine derivatives, which could be relevant for designing molecules with specific properties (Avasthi et al., 2003).

Synthesis and Antiviral Activity

The synthesis of 6-hydroxypyrimidines substituted at various positions has shown that these compounds can be converted to phosphonic acids, displaying antiviral activity against herpes and retroviruses. This suggests potential applications in antiviral drug development, where pyrimidine derivatives play a crucial role (Holý et al., 2002).

Cyclopalladation of Pyrimidine Derivatives

Research into the cyclopalladation of 2-phenoxypyridine and related compounds has led to the synthesis of new cyclometallated compounds. This process is essential for developing catalytic systems and materials with unique electronic properties, underscoring the versatility of pyrimidine derivatives in materials chemistry (Geest et al., 1999).

Vibrational Spectral Analysis for Drug Candidates

The vibrational spectral analysis of pyrimidine derivatives has provided insights into their molecular stability, charge delocalization, and potential nonlinear optical behavior. These properties are crucial for the development of chemotherapeutic agents, highlighting the compound's utility in medicinal chemistry (Alzoman et al., 2015).

Post-Macrocyclization Functionalizations

Diversely functionalized oxacalix[2]arene[2]pyrimidines have been synthesized, demonstrating the utility of post-macrocyclization pathways. This research opens avenues for creating molecules with tailored properties for applications in drug development and material science (Van Rossom et al., 2008).

Safety and Hazards

While specific safety data for “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine” was not found, similar compounds such as “4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE” and “2-Methylsulfonyl-4,6-dimethoxypyrimidine” have safety data sheets available that indicate potential hazards such as skin and eye irritation, and respiratory irritation .

Direcciones Futuras

Pyrimidine derivatives, including “2-(Methylsulfanyl)-4,6-bis(phenylsulfanyl)pyrimidine”, have a great potential in the search for new biologically active compounds due to their broad spectrum of biological activity . Future research could focus on exploring the diverse synthetic possibilities of the pyrimidine ring to develop new compounds with different biological profiles .

Propiedades

IUPAC Name |

2-methylsulfanyl-4,6-bis(phenylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S3/c1-20-17-18-15(21-13-8-4-2-5-9-13)12-16(19-17)22-14-10-6-3-7-11-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXDEYJORINLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2975896.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2975910.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)